1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one
Description
Properties
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-12-14(11-18-19)16-9-5-6-10-20(16)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-8,11-12,16H,5-6,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLLRSZIWWBGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as a halogenated ethanone derivative, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and piperidine rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine-Based Ethanones
The substitution of the ethanone core with piperidine or piperazine rings is a common feature in kinase inhibitors and bioactive molecules. Key comparisons include:
*Deduced molecular formula based on structural analysis.
- Piperidine vs. Piperazine : The target compound’s piperidine ring (single nitrogen) contrasts with the piperazine analog’s dual nitrogen atoms . Piperazine derivatives often exhibit enhanced solubility and basicity, which may improve bioavailability.
- Substituent Effects: The phenoxy group in the target compound differs from avapritinib’s fluorophenyl-pyrrolotriazine moiety, which contributes to its kinase inhibition . The bromophenyl group in ’s compound highlights the role of halogens in tuning lipophilicity .
Bioisosteric Replacements: Pyrazole vs. Tetrazole
- Tetrazole Derivatives: Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace pyrazole with tetrazole, a carboxylic acid bioisostere.
Pharmacological Implications
- Synthetic Versatility : The target compound’s synthesis could mirror methods used for analogs, such as Rh-catalyzed coupling () or chloroacetyl chloride-mediated reactions () .
Q & A
Q. Synthesis Steps :
Coupling Reactions : Piperidine and pyrazole moieties are linked via nucleophilic substitution or transition-metal-catalyzed cross-coupling .
Phenoxy Group Introduction : Achieved through Williamson ether synthesis under basic conditions (e.g., KCO in DMF) .
Q. Purification Challenges :
- Byproduct Removal : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to structurally similar intermediates .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
Advanced: How can researchers optimize reaction yields while minimizing side products in multi-step syntheses?
Q. Experimental Design :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Solvent screening via DoE (Design of Experiments) is advised .
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition but slow reaction rates. Real-time monitoring via FT-IR or in-situ NMR mitigates overreaction .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency but require strict anhydrous conditions .
Case Study : A 20% yield increase was reported by replacing THF with DMF in piperidine-pyrazole coupling .
Advanced: How can contradictory biological activity data across assays be resolved?
Q. Data Contradiction Analysis :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter target binding. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Impurity Interference : Trace solvents (e.g., DMSO residuals) or unreacted intermediates may inhibit activity. LC-MS purity profiling is essential .
- Structural Confirmation : Ensure stereochemical consistency; enantiomers may exhibit divergent activities .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Q. SAR Methodology :
Substituent Variation :
- Pyrazole Methyl Group : Replace with ethyl or trifluoromethyl to assess steric/electronic effects .
- Phenoxy Modifications : Introduce halogens (e.g., F, Cl) to enhance metabolic stability .
Biological Testing :
- Target Binding Assays : Radioligand displacement (e.g., H-labeled competitors) for affinity quantification .
- Functional Assays : Measure second-messenger signaling (cAMP, Ca) to differentiate agonists/antagonists .
Example : A 4-fluorophenoxy analogue showed 10-fold higher potency in kinase inhibition assays .
Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
Q. In Silico Modeling :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., GPCRs, kinases) .
- ADME Prediction : SwissADME or pkCSM for bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields) .
Validation : Compare predictions with in vitro Caco-2 permeability and microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
